1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

sEH inhibition pharmacophore design H-bond interactions

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea (CAS 2319783-73-6, molecular formula C₁₅H₁₇ClN₂O₃, MW 308.76) is a 1,3-disubstituted urea derivative characterized by a 2-chlorophenyl pharmacophore on the N' terminus and a 2-hydroxyethyl linker bearing a 2,5-dimethylfuran-3-yl moiety on the N terminus. This scaffold places it within the well-characterized class of soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
CAS No. 2319783-73-6
Cat. No. B2452569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
CAS2319783-73-6
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CC=C2Cl)O
InChIInChI=1S/C15H17ClN2O3/c1-9-7-11(10(2)21-9)14(19)8-17-15(20)18-13-6-4-3-5-12(13)16/h3-7,14,19H,8H2,1-2H3,(H2,17,18,20)
InChIKeyKRFMQWPKRFOQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea (CAS 2319783-73-6): Compound Identity and Structural Classification for Procurement Decision-Making


1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea (CAS 2319783-73-6, molecular formula C₁₅H₁₇ClN₂O₃, MW 308.76) is a 1,3-disubstituted urea derivative characterized by a 2-chlorophenyl pharmacophore on the N' terminus and a 2-hydroxyethyl linker bearing a 2,5-dimethylfuran-3-yl moiety on the N terminus . This scaffold places it within the well-characterized class of soluble epoxide hydrolase (sEH) inhibitors [1]. The compound is a research-grade molecule available from multiple specialist suppliers, typically at ≥95% purity .

Why 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea Cannot Be Replaced by a Generic Urea Analog: Key Structural Determinants


Within the 1,3-disubstituted urea class, minor structural permutations produce large potency shifts against pharmacologically relevant targets such as soluble epoxide hydrolase (sEH), where IC₅₀ values for closely related analogs span over 125-fold [1]. The 2-chlorophenyl group is a privileged sEH-binding motif whose replacement with unsubstituted phenyl or tolyl groups consistently reduces inhibitory potency [2]. The 2-hydroxyethyl linker constitutes a critical hydrogen-bond donor/acceptor locus; its removal or methylation (as in the methylene-bridged comparator, CAS 1351588-42-5) eliminates this interaction capability . The 2,5-dimethylfuran-3-yl terminal group introduces a heterocyclic π-system distinct from the phenyl or adamantyl terminals typical of benchmark sEH inhibitors, with demonstrated potential for mycobacterial hydrolase inhibition in furan-based ureas [3]. These three elements—the halogen substitution pattern on the phenyl ring, the hydroxyethyl tether, and the dimethylfuran heterocycle—collectively define a pharmacophore space that cannot be replicated by simple class-level substitution.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea Versus Closest Analogs


Hydrogen-Bond Donor Count Differentiates Target from Methylene-Bridged Analog (CAS 1351588-42-5)

The target compound possesses three hydrogen-bond donors (two urea NH and one hydroxyl group) versus only two for the methylene-bridged analog 1-(2-chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea (CAS 1351588-42-5), which lacks the hydroxyl functionality . In 1,3-disubstituted urea inhibitors of sEH, the urea NH groups form a critical bifurcated hydrogen-bond network with Asp335, Tyr383, and Tyr466 in the catalytic site; an additional hydroxyl donor at the linker position can engage the side-chain oxygen of Asp335, enhancing binding enthalpy in a manner analogous to the hydroxyl-bearing AUDA (ic50 ≈ 3 nM) compared to non-hydroxylated 1-adamantyl-3-phenylurea (ic50 ≈ 100 nM) in the sEH class [1].

sEH inhibition pharmacophore design H-bond interactions

2-Chlorophenyl versus 2-Methylphenyl (o-Tolyl): Halogen-Specific Effects on Calculated Lipophilicity and Predicted sEH Binding

The target compound bears a 2-chlorophenyl substituent (ClogP ≈ 2.84) [1] which is isosteric to, but electronically distinct from, the o-tolyl group (ClogP ≈ 2.45) present in comparator CAS 2320665-11-8 . In the sEH inhibitor SAR landscape, chloro-substituted phenyl ureas consistently exhibit 2- to 10-fold greater potency than the corresponding methyl-substituted analogs due to the chlorine atom's dual role as a lipophilic bulk group and a weak halogen-bond acceptor interacting with backbone carbonyls in the enzyme's hydrophobic tunnel [2].

lipophilicity halogen bonding sEH pharmacophore

Furan Heterocycle as Terminal Pharmacophore: Differentiation from Adamantyl-Terminated Urea Inhibitors

The target compound incorporates a 2,5-dimethylfuran-3-yl terminal group, whereas the adamantyl analog (CAS 2309216-29-1) employs a bulky, saturated polycyclic cage. Furan-containing ureas such as compound 6c (furan-based N-aryl urea) demonstrated a Ki of 5.2 ± 0.7 μM against mycobacterial hydrolase Rv3802c, establishing that furan-terminated ureas can achieve target-selective inhibition distinct from adamantyl-ureas which are optimized for sEH (Ki values in the low nanomolar range for sEH but often inactive against mycobacterial targets) [1][2]. The 2,5-dimethylfuran motif introduces an electron-rich heterocycle predicted to alter metabolic soft-spot profile relative to phenyl-only analogs, as the furan ring is a potential site for CYP-mediated oxidation absent in adamantane [3].

heterocyclic pharmacophore metabolic stability sEH inhibition

Molecular Topology: Topological Polar Surface Area (TPSA) Differentiation Among Hydroxyethyl-Linked Urea Analogs

The target compound has a calculated TPSA of approximately 62.3 Ų (estimated from the sum of urea, hydroxyl, and furan oxygen contributions), compared to approximately 41.6 Ų for the methylene-bridged comparator CAS 1351588-42-5, and approximately 49.9 Ų for a closely related urea with matched formula C₁₅H₁₇ClN₂O₃ but distinct topology [1]. TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values between 60 and 90 Ų favor peripheral target engagement [2]. The target compound's borderline TPSA positions it for peripheral enzyme targets (e.g., sEH in vasculature) while comparator CAS 1351588-42-5 (TPSA ≈ 41.6) may exhibit higher CNS penetration—a critical differentiation for programs requiring tissue-specific target engagement.

drug-likeness permeability ADME prediction

Urea NH pKa and Hydrogen-Bond Acidity: Impact on sEH Transition-State Mimicry

The central urea pharmacophore of the target compound mimics the transition state of epoxide hydrolysis by soluble epoxide hydrolase. The electron-withdrawing 2-chlorophenyl group on one urea nitrogen lowers the NH pKa, enhancing hydrogen-bond donor acidity relative to electron-donating substituents. In a comparative series of N,N'-diaryl ureas, 4-chlorophenyl-substituted ureas showed IC₅₀ values of 7.0 nM against human sEH compared to 57 nM for the corresponding 4-methoxyphenyl analog—an 8.1-fold potency difference attributable to NH acidity modulation [1]. The target compound's 2-chlorophenyl group is predicted to confer intermediate NH acidity between unsubstituted phenyl and 4-trifluoromethoxy-substituted phenyl, as in the benchmark sEH inhibitor TPPU (IC₅₀ = 3.7 nM) .

enzyme inhibition mechanism transition-state analog urea pharmacophore

Limited High-Strength Evidence Warning and Procurement Advisory

CRITICAL CAVEAT: Despite exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, ECHA, Google Patents, and ZINC, no direct head-to-head comparative biological assay data (IC₅₀, Ki, EC₅₀, MIC, or selectivity panel) were identified for CAS 2319783-73-6. The compound is absent from primary biomedical literature and structure-activity databases as of the search date [1]. All differentiation evidence presented above is classified as Class-level inference or Supporting evidence, derived from structurally related 1,3-disubstituted ureas with established bioactivity. The closest experimentally characterized comparator is furan-based urea derivative 6c (Ki = 5.2 μM, Rv3802c), which preserves the furan-urea motif but differs in linker and aryl substitution [2]. Procurement decisions should weigh this data gap against the unique structural features of the target compound. It is strongly recommended to request experimental IC₅₀ data from the vendor's quality control or R&D department prior to large-scale acquisition.

data availability risk assessment procurement diligence

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea Based on Demonstrated Differentiation


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization with Hydroxyethyl Linker SAR

As a 1,3-disubstituted urea bearing the privileged 2-chlorophenyl pharmacophore and a hydroxyethyl tether, this compound is positioned for systematic evaluation as an sEH inhibitor scaffold. The hydroxyl group on the linker provides an additional H-bond donor site (3 HBD vs 2 for methylene-bridged analogs, Section 3, Evidence Item 1) that can be used to probe interactions with the catalytic aspartate (Asp335) in the sEH active site [1]. The urea NH groups engage Tyr383 and Tyr466 through a bifurcated hydrogen-bond network characteristic of transition-state mimicry (Section 3, Evidence Item 5), making the compound suitable for structure-activity relationship expansion studies where incremental modifications to the dimethylfuran terminus are evaluated by recombinant sEH IC₅₀ determination.

Mycobacterial Hydrolase Inhibition Screening Based on Furan-Urea Class Activity

The 2,5-dimethylfuran-3-yl terminal group differentiates this compound from adamantyl-terminated ureas and provides a basis for screening against mycobacterial serine hydrolases such as Rv3802c, for which the furan-urea analog 6c demonstrated a Ki of 5.2 μM (Section 3, Evidence Item 3) [2]. The 2-chlorophenyl substituent may further modulate potency through lipophilic interactions in the hydrophobic substrate-binding channel. Procurement of this compound for anti-mycobacterial screening programs is justified when the goal is to expand the chemical diversity beyond the 1-(cyclohexylmethyl)-3-phenylurea motif that showed MIC values of 1.5–3.12 μM against Mtb H37Rv [2].

Peripheral Target Engagement Studies Leveraging TPSA Profile

The calculated TPSA of approximately 62.3 Ų (Section 3, Evidence Item 4) places this compound at the threshold associated with restricted CNS penetration (TPSA > 60 Ų generally limits blood-brain barrier crossing) [3]. This contrasts with the methylene-bridged comparator (CAS 1351588-42-5, TPSA ≈ 41.6 Ų) which may exhibit higher CNS exposure. Researchers requiring peripheral restriction for sEH or hydrolase targets in cardiovascular, renal, or inflammatory disease models should favor the hydroxyl-bearing compound for its reduced predicted CNS partitioning, thereby minimizing potential central off-target effects in in vivo pharmacology studies.

Custom Synthesis Starting Material for Focused Library Enumeration

Given the absence of published direct bioactivity data (Section 3, Evidence Item 6), procurement is most appropriate as a synthetic intermediate or library starting material. The compound's three functional handles (urea NH₂, secondary alcohol, and furan ring) provide orthogonal diversification sites: (i) the hydroxyl group can be O-alkylated, acylated, or oxidized to a ketone; (ii) the furan ring is amenable to electrophilic substitution or Diels-Alder cycloaddition; (iii) the 2-chlorophenyl group can undergo Pd-catalyzed cross-coupling. This multi-functional character supports the generation of 50–100 compound mini-libraries for phenotypic or target-based screening within a single synthetic cycle, a strategy unavailable with the simpler methylene-bridged analog .

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.